Characterization and Pharmacological Utility of 4-Amino-N-propylpyrimidine-5-carboxamide: An Application Scientist’s Guide
Characterization and Pharmacological Utility of 4-Amino-N-propylpyrimidine-5-carboxamide: An Application Scientist’s Guide
Abstract In modern drug discovery, the precise analytical characterization of synthetic building blocks is the foundational step in ensuring the integrity of downstream biological assays. As a Senior Application Scientist, I frequently encounter privileged scaffolds like 4-Amino-N-propylpyrimidine-5-carboxamide (CAS: 1864919-44-7) [1]. This compound serves as a critical pharmacophore in the development of targeted kinase inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its characterization, and details the mechanistic rationale behind its utility in medicinal chemistry.
Physicochemical Fundamentals: Molecular Weight vs. Exact Mass
Before deploying any compound into a screening cascade or synthetic pipeline, we must distinguish between its macroscopic and microscopic mass properties. For 4-Amino-N-propylpyrimidine-5-carboxamide ( C8H12N4O ), the distinction between Molecular Weight (MW) and Exact Mass is not merely semantic; it dictates the analytical instrumentation required for validation.
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Molecular Weight (180.21 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural isotopic distribution (e.g., Carbon as a mix of 12C and 13C ). This value is strictly used for macroscopic laboratory operations—calculating molarity, stoichiometry, and reaction yields.
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Exact Mass (180.1011 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., exactly 12.000000 Da for 12C , 1.007825 Da for 1H ). This monoisotopic mass is the critical parameter for High-Resolution Mass Spectrometry (HRMS) [2].
Quantitative Data Summary
| Property | Value | Causality / Application |
| Chemical Formula | C8H12N4O | Defines elemental composition. |
| Molecular Weight | 180.21 g/mol | Used for bulk stoichiometric calculations and reagent weighing. |
| Monoisotopic Exact Mass | 180.1011 Da | Target mass for neutral molecule in HRMS structural elucidation. |
| Theoretical [M+H]+ Mass | 181.1084 Da | Target mass for positive-ion Electrospray Ionization (ESI+). |
| CAS Registry Number | 1864919-44-7 | Unique identifier for commercial procurement and database cross-referencing [3]. |
High-Resolution Mass Spectrometry (HRMS) Characterization
To unambiguously confirm the identity of 4-Amino-N-propylpyrimidine-5-carboxamide, we rely on Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. The causality behind this choice is simple: at a nominal mass of 180 Da, there are thousands of possible isobaric chemical formulas. However, by leveraging an Orbitrap mass analyzer with a resolving power (FWHM) of >70,000, we can measure the exact mass to within <3 parts-per-million (ppm) error, effectively eliminating false positives and confirming the C8H12N4O composition [4].
Standardized LC-HRMS/MS Protocol
Every analytical protocol must be a self-validating system. The following methodology is designed to ensure optimal ionization, baseline chromatographic separation, and precise mass calibration.
Step 1: Sample Preparation
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Procedure: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.
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Causality: This specific concentration ensures that the analyte is well above the Limit of Detection (LOD) but strictly below the detector saturation limit, preventing space-charge effects in the Orbitrap that could artificially shift the measured exact mass.
Step 2: Chromatographic Separation (UHPLC)
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Procedure: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
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Causality: The C18 stationary phase provides excellent retention for the lipophilic N-propyl chain. The inclusion of 0.1% Formic Acid is non-negotiable; it lowers the pH, ensuring the basic pyrimidine nitrogens and the primary amine are fully protonated prior to entering the ion source.
Step 3: Ionization and Detection
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Procedure: Operate the ESI source in positive ion mode (ESI+). Set the Orbitrap resolution to 70,000 at m/z 200.
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Causality: The highly basic nature of the 4-amino group makes ESI+ the optimal ionization technique, generating a robust [M+H]+ precursor ion at exactly 181.1084 Da . The high resolution separates the analyte's isotopic envelope from any background matrix interferences.
Figure 1: Standardized LC-HRMS workflow for the characterization of 4-Amino-N-propylpyrimidine-5-carboxamide.
Pharmacological Relevance: The Pyrimidine-5-Carboxamide Scaffold
Beyond its analytical profile, 4-Amino-N-propylpyrimidine-5-carboxamide is a highly prized building block in medicinal chemistry. The pyrimidine-5-carboxamide core is a "privileged scaffold," meaning it frequently serves as the structural foundation for potent, selective kinase inhibitors [5].
Mechanistic Rationale in Drug Design
When designing inhibitors for targets such as Salt-Inducible Kinases (SIKs), Spleen Tyrosine Kinase (Syk), or Janus Kinases (JAKs), the spatial geometry of the molecule is paramount [6][7].
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The Kinase Hinge Binder: The 4-amino group and the adjacent pyrimidine nitrogen ( N3 ) act as a bidentate hydrogen-bond donor/acceptor system. This motif perfectly mimics the binding of the adenine ring of ATP within the highly conserved hinge region of the kinase domain.
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Hydrophobic Pocket Targeting: The N-propyl substitution on the 5-carboxamide group is not arbitrary. This aliphatic chain is strategically positioned to project into adjacent hydrophobic pockets (often the "back pocket" or the DFG-out allosteric site). The length of the propyl chain provides an optimal balance of lipophilicity and steric bulk, enhancing both binding affinity and target selectivity.
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SAR Expansion Vectors: The unoccupied C2 and C6 positions of the pyrimidine ring serve as synthetic vectors. Medicinal chemists can functionalize these positions via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) to tune the pharmacokinetic properties (ADME) of the final drug candidate.
Figure 2: Pharmacophoric utility of the 4-Amino-N-propylpyrimidine-5-carboxamide scaffold in kinases.
Conclusion
The rigorous characterization of 4-Amino-N-propylpyrimidine-5-carboxamide relies on the fundamental distinction between its bulk molecular weight (180.21 g/mol ) and its monoisotopic exact mass (180.1011 Da). By employing a self-validating LC-HRMS analytical workflow, researchers can ensure the structural integrity of this compound. Once validated, its unique arrangement of hydrogen-bond donors and lipophilic vectors makes it an indispensable tool for the rational design of next-generation kinase inhibitors.
References
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UC Davis Fiehn Lab. (n.d.). Accurate Mass and Mass Spectrometry Principles. Retrieved from[Link]
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Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. Retrieved from[Link]
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Hisamichi, H., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(16), 4936-51. Retrieved from [Link]
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World Intellectual Property Organization (WIPO). (2008). WO/2008/009458: 2,4-Di(arylamino)-pyrimidine-5-carboxamide compounds as JAK kinases inhibitors. Retrieved from[Link]
